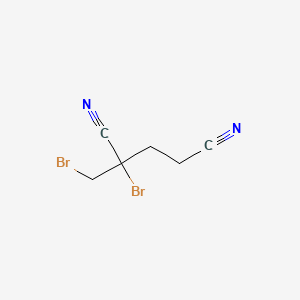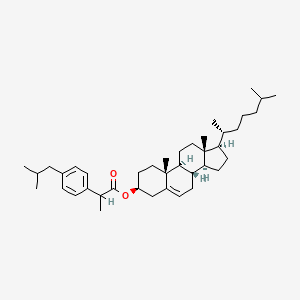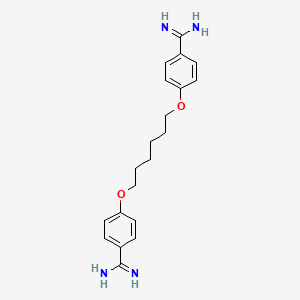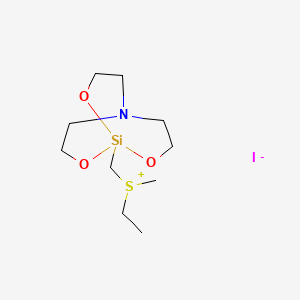
Methyldibromoglutaronitrile
Descripción general
Descripción
Synthesis Analysis
The synthesis of Methyldibromoglutaronitrile involves the reaction of bromine with 2-methyleneglutaronitrile at temperatures below 30 °C .Molecular Structure Analysis
The molecular structure of Methyldibromoglutaronitrile is represented by the empirical formula C6H6Br2N2. It has a molecular weight of 265.93 .Chemical Reactions Analysis
Methyldibromoglutaronitrile has been found to cause allergic contact dermatitis reactions in individuals with eczema . Patch testing with Methyldibromoglutaronitrile in petrolatum at a concentration of less than 0.5% may fail to diagnose a clinically relevant contact allergy .Physical And Chemical Properties Analysis
Methyldibromoglutaronitrile appears as white to yellow crystals. It has a melting point of 51.2 to 52.5 °C and a boiling point of 212 °C .Aplicaciones Científicas De Investigación
Microbicide in Consumer Products
1,2-Dibromo-2,4-dicyanobutane: is widely used as a microbicide in various consumer products, including cosmetics and household items . Its efficacy in controlling microbial growth extends the shelf life and maintains the quality of these products.
Antimicrobial Agent in Industrial Processes
This compound serves as an antimicrobial agent in industrial water cooling systems, oil recovery drilling muds, and pulp/paper mill water systems . It effectively controls slime-forming bacteria and fungi, ensuring the smooth operation of these systems.
Preservative in Industrial Products
It is utilized as a preservative in industrial adhesives, coatings, resin/latex/polymer emulsions, and metalworking cutting fluids . This helps in preventing the degradation of these products by microbial action.
Biocidal Product in Water Treatment
As a biocidal product, 1,2-Dibromo-2,4-dicyanobutane is used in water treatment processes, particularly in oil drilling water injection and industrial circulating water systems . It ensures the water quality by eliminating harmful microorganisms.
Additive in Paints and Textiles
The compound is added to paints and needle textiles to prevent mildew and extend the life of these products . It is particularly useful in environments prone to high humidity and fungal growth.
Research on Toxicology and Carcinogenesis
Extensive studies have been conducted to understand the toxicological and carcinogenic properties of 1,2-Dibromo-2,4-dicyanobutane . These studies are crucial for assessing the safety of its use in various applications .
Genetic Toxicology Studies
Genetic toxicology studies have been performed to evaluate the mutagenic potential of this compound. Such studies are important for understanding the genetic risks associated with exposure to this chemical .
Organic Synthesis Reagent
In organic chemistry, 1,2-Dibromo-2,4-dicyanobutane is used as a reagent for cyanation and carbonylation reactions. These reactions are fundamental in the synthesis of various organic compounds .
Mecanismo De Acción
1,2-Dibromo-2,4-dicyanobutane, also known as Methyldibromoglutaronitrile, is a broad-spectrum microbicide used commercially in various consumer products .
Target of Action
The primary targets of 1,2-Dibromo-2,4-dicyanobutane are the free sulfhydryl groups present in the body . These groups play a crucial role in various biochemical reactions and maintaining the structural integrity of proteins.
Mode of Action
1,2-Dibromo-2,4-dicyanobutane interacts with its targets by undergoing a free sulfhydryl-dependent biotransformation pathway . This interaction results in the conversion of 1,2-Dibromo-2,4-dicyanobutane to its debrominated metabolite, 2-methyleneglutaronitrile .
Biochemical Pathways
The conversion of 1,2-Dibromo-2,4-dicyanobutane to 2-methyleneglutaronitrile involves the oxidation of two molecules of glutathione (GSH) to glutathione disulfide (GSSG) for every molecule of 1,2-Dibromo-2,4-dicyanobutane . This reaction can be represented as follows:
1,2-Dibromo-2,4-dicyanobutane+2 GSH→2-methyleneglutaronitrile+GSSG+2 HBr\text{1,2-Dibromo-2,4-dicyanobutane} + 2 \text{ GSH} \rightarrow \text{2-methyleneglutaronitrile} + \text{GSSG} + 2 \text{ HBr} 1,2-Dibromo-2,4-dicyanobutane+2 GSH→2-methyleneglutaronitrile+GSSG+2 HBr
Pharmacokinetics
After intravenous administration of 1,2-Dibromo-2,4-dicyanobutane to male Fischer 344 rats, it was observed to bind gradually to blood constituents . By 48 hours, approximately 12% of the total dose was covalently bound .
Result of Action
The consumption of free sulfhydryls associated with the biotransformation of 1,2-Dibromo-2,4-dicyanobutane is responsible for hemolysis . Furthermore, 1,2-Dibromo-2,4-dicyanobutane biotransformation is required for erythrocyte binding .
Action Environment
1,2-Dibromo-2,4-dicyanobutane is stable under normal conditions of use . It should be kept away from oxidizing agents, reducing agents, strong acids, and strong bases . Heating to decomposition may release carbon dioxide, carbon monoxide, nitrogen oxides, and halogenated compounds . Therefore, heat, open flames, and other potential sources of ignition should be avoided .
Safety and Hazards
Despite its widespread use, Methyldibromoglutaronitrile has been associated with a high rate of sensitization, leading to its prohibition in personal care products and toiletries by Directive (2007/17/EC) since 2008 . It is still used in the industrial sector, but its use is increasingly being reduced .
Relevant Papers Several papers have been published on Methyldibromoglutaronitrile. For instance, a paper by Aakhus AE et al. (2011) discussed the regulatory issues, epidemiology, clinical characteristics, and management of allergy to Methyldibromoglutaronitrile . Another paper by Dickel H (2015) discussed the effects of an occupational contact allergy to Methyldibromoglutaronitrile . These papers provide valuable insights into the properties and effects of Methyldibromoglutaronitrile.
Propiedades
IUPAC Name |
2-bromo-2-(bromomethyl)pentanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2/c7-4-6(8,5-10)2-1-3-9/h1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVLDKHFGIVEIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(CBr)(C#N)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2 | |
| Record name | 1-BROMO-1-(BROMOMETHYL)-1,3-PROPANEDICARBONITRILE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18066 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHYLDIBROMOGLUTARONITRILE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1546 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3024944 | |
| Record name | 1,2-Dibromo-2,4-dicyanobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3024944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals with a pungent odor. Insoluble in water. Used as a preservative in latex paint, adhesives, etc., Crystals with a pungent odor; [CAMEO], WHITE CRYSTALS WITH PUNGENT ODOUR. | |
| Record name | 1-BROMO-1-(BROMOMETHYL)-1,3-PROPANEDICARBONITRILE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18066 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2-Dibromo-2,4-dicyanobutane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1219 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | METHYLDIBROMOGLUTARONITRILE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1546 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
212 °C | |
| Record name | METHYLDIBROMOGLUTARONITRILE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1546 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Very soluble in chloroform, ethyl acetate. Soluble in methanol, ethanol, ether., Very soluble in acetone, benzene, dimethylformamide, In water, 0.212 g/100 mL /SRC: 2.12X10+3 mg/L/, Solubility in water: none | |
| Record name | 1,2-DIBROMO-2,4-DICYANOBUTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7313 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHYLDIBROMOGLUTARONITRILE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1546 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
0.970 g/mL at 20 °C, Relative density (water = 1): 1.1 | |
| Record name | 1,2-DIBROMO-2,4-DICYANOBUTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7313 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHYLDIBROMOGLUTARONITRILE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1546 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.00025 [mmHg], 6.7E-3 Pascal /SRC: 5.025X10-5 mm Hg/ at 25 °C | |
| Record name | 1,2-Dibromo-2,4-dicyanobutane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1219 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,2-DIBROMO-2,4-DICYANOBUTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7313 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Data in industry submissions indicate that Methyldibromo Glutaronitrile is used in cosmetic products as a 98.5% pure substance. Impurities found are as follows: water 1.5% (maximum); bromide 0.1% (maximum); total organic impurities 100 ppm (maximum); and iron 5 ppm (maximum). | |
| Record name | 1,2-DIBROMO-2,4-DICYANOBUTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7313 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
1,2-Dibromo-2,4-dicyanobutane | |
Color/Form |
Yellowish-white granular solid, Crystals from ethanol | |
CAS RN |
35691-65-7 | |
| Record name | 1-BROMO-1-(BROMOMETHYL)-1,3-PROPANEDICARBONITRILE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18066 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2-Dibromo-2,4-dicyanobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35691-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromothalonil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035691657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromothalonil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14199 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pentanedinitrile, 2-bromo-2-(bromomethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Dibromo-2,4-dicyanobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3024944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-2-(bromomethyl)pentanedinitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.877 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLDIBROMO GLUTARONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX089CPS05 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,2-DIBROMO-2,4-DICYANOBUTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7313 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHYLDIBROMOGLUTARONITRILE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1546 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
52 °C, 51-52 °C | |
| Record name | 1,2-DIBROMO-2,4-DICYANOBUTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7313 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | METHYLDIBROMOGLUTARONITRILE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1546 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![5-amino-3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-d][1,3]oxazin-7-one](/img/structure/B1206788.png)
